Product packaging for 1,1'-(1,4-Phenylene)diurea(Cat. No.:CAS No. 1205-90-9)

1,1'-(1,4-Phenylene)diurea

Cat. No.: B3090061
CAS No.: 1205-90-9
M. Wt: 194.19 g/mol
InChI Key: DPRNGQDPBFKLCK-UHFFFAOYSA-N
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Description

Contextualization within Urea-Based Molecular Architectures

Urea-based molecules are of fundamental interest in supramolecular chemistry due to the strong and directional hydrogen-bonding capabilities of the urea (B33335) functional group. Each urea moiety possesses two hydrogen bond donors (the N-H protons) and one hydrogen bond acceptor (the carbonyl oxygen), enabling the formation of robust and predictable non-covalent interactions. These interactions are the driving force behind the self-assembly of urea-containing molecules into well-defined one-, two-, and three-dimensional structures.

1,1'-(1,4-Phenylene)diurea is a prime example of a bis-urea compound where the two urea groups are held in a specific spatial orientation by the rigid 1,4-phenylene spacer. This structural arrangement facilitates the formation of extended hydrogen-bonded networks. biosynth.com The para-substitution on the phenylene ring ensures a linear and rigid geometry, which is crucial for creating ordered supramolecular polymers and crystalline materials. biosynth.com The compound can be conceptualized as a molecular linker capable of connecting different molecular entities through a combination of hydrogen bonding and, in certain contexts, hydrophobic interactions. biosynth.com This ability to form predictable and stable assemblies makes it a valuable component in the design of complex molecular architectures.

Significance in Contemporary Organic and Materials Chemistry

The significance of this compound in modern organic and materials chemistry is most prominently demonstrated in its application as a key building block for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and tunable functionalities, making them promising materials for applications in gas storage, separation, and catalysis. tcichemicals.commdpi.com

In the synthesis of COFs, this compound can be used as a flexible linker. For instance, it can be condensed with other monomers, such as 1,3,5-triformylphloroglucinol, to form two-dimensional COFs with urea linkages. acs.org These urea-linked COFs can exhibit reversible structural dynamics within their layers in response to the inclusion and removal of guest molecules, a property that stems from the rotational freedom of the C-N bonds in the urea groups and interlayer hydrogen bonding. acs.org

A notable strategy in COF synthesis involves the use of this compound to create a highly crystalline, pre-organized framework through reversible urea linkages. acs.org Subsequent solvothermal treatment can then lead to the removal of the urea tethers (as ammonia (B1221849) and carbon dioxide), allowing the in-situ polymerization of the pre-organized monomers to form a more robust β-ketoenamine COF. acs.org This reconstruction strategy offers a pathway to COFs with high crystallinity and porosity. acs.org

Beyond COFs, this compound is a valuable component in the development of novel polymers and other advanced materials. Its ability to form strong intermolecular hydrogen bonds can be exploited to create materials with enhanced mechanical and thermal properties. It has been investigated as a building block for creating frameworks with desirable characteristics for applications in the synthesis of polymers and metal nanoparticles. biosynth.com

Scope of Academic Inquiry for this compound

The academic inquiry surrounding this compound is primarily concentrated on its application in supramolecular chemistry and materials science, with a particular emphasis on the design and synthesis of functional materials.

A significant area of research focuses on the synthesis of derivatives of this compound. By reacting 1,4-diisocyanatobenzene with various primary and secondary amines, researchers have synthesized a range of N,N'-disubstituted this compound derivatives. researchgate.net These synthetic efforts are often aimed at exploring the structure-property relationships of these new compounds, including their potential biological activities. For example, some studies have investigated the antimicrobial properties of newly synthesized this compound derivatives. researchgate.net

The role of the phenylene spacer and the urea functionalities in molecular recognition is another key area of investigation. The rigid phenylene unit enforces a specific distance and orientation between the two urea groups, which can be crucial for the selective binding of anions or other guest molecules. While much of the research on diurea-based receptors has focused on more flexible spacers, the principles of hydrogen-bond-driven recognition are central to the academic inquiry into compounds like this compound.

Furthermore, the compound serves as a model system for studying the fundamental principles of self-assembly and supramolecular polymerization. The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions in systems containing the this compound motif is a subject of ongoing research, with the goal of creating new materials with dynamic and responsive properties.

PropertyValue
Chemical Formula C₈H₁₀N₄O₂
Molecular Weight 194.19 g/mol
Appearance White to light yellow powder/crystal
CAS Number 1205-90-9
Synonyms p-Phenylenedicarbamide, 1,4-Phenylenediurea

Table 1: Chemical and Physical Properties of this compound tcichemicals.com

Research AreaKey Findings
Covalent Organic Frameworks (COFs) Used as a flexible linker in the synthesis of 2D COFs. acs.org Enables the creation of dynamic frameworks that respond to guest molecules. acs.org Employed in a reconstruction strategy to produce highly crystalline β-ketoenamine COFs. acs.org
Supramolecular Polymers The rigid phenylene spacer and hydrogen-bonding urea groups drive the formation of ordered supramolecular structures. biosynth.com
Derivative Synthesis New derivatives have been synthesized by reacting 1,4-diisocyanatobenzene with various amines. researchgate.net Some derivatives have been screened for antimicrobial activity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4O2 B3090061 1,1'-(1,4-Phenylene)diurea CAS No. 1205-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(carbamoylamino)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-7(13)11-5-1-2-6(4-3-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRNGQDPBFKLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,1 1,4 Phenylene Diurea and Its Derivatives

Established Synthetic Routes to 1,1'-(1,4-Phenylene)diurea

Traditional methods for synthesizing this compound have been well-documented, primarily relying on reactions that form the urea (B33335) linkage through isocyanate or phosgene-based intermediates.

Amination Reactions Involving 1,4-Diisocyanatobenzene

A primary and direct route to this compound and its derivatives involves the reaction of 1,4-Diisocyanatobenzene with amines. This diisocyanate, a molecule with two reactive isocyanate groups (-N=C=O) positioned at opposite ends of a benzene (B151609) ring, is a key precursor. sigmaaldrich.comnih.gov The synthesis of N,N′-(1,4-phenylene)diurea derivatives can be achieved by adding various primary and secondary amines to a solution of 1,4-diisocyanatobenzene. researchgate.net The reaction is typically conducted in a suitable solvent like tetrahydrofuran (B95107) (THF) in the presence of a base such as triethylamine (B128534). The process involves cooling the initial mixture, followed by a period of heating to ensure the completion of the reaction. researchgate.net This method has been successfully used to produce a range of N,N′-(1,4-phenylene)diurea derivatives in high yields. researchgate.net

The versatility of this approach allows for the preparation of various derivatives by simply changing the amine nucleophile. This method is also employed in the synthesis of polymers and other materials where the diurea linkage is desired. sigmaaldrich.com

Phosgene (B1210022) and Phosgene-Equivalent-Based Approaches for Urea Derivatives

The use of phosgene (COCl₂) and its safer equivalents is a classical and widely utilized strategy for the synthesis of urea derivatives. nih.govresearchgate.net This methodology is particularly common for producing symmetrical ureas. The general process involves the reaction of an amine with phosgene, which generates an isocyanate intermediate in situ. nih.gov This intermediate then reacts with another amine molecule to form the urea derivative. nih.gov

Due to the high toxicity and hazardous nature of phosgene gas, significant research has been dedicated to finding safer alternatives. researchgate.netrsc.org These phosgene substitutes, often referred to as phosgene equivalents, include compounds like triphosgene (B27547), N,N'-carbonyldiimidazole (CDI), and bis(4-nitrophenyl)carbonate. nih.govrsc.org These reagents are generally solids and are easier and safer to handle than phosgene. nih.govrsc.org The use of these equivalents follows a similar reaction pathway, where they react with an amine to form an activated intermediate that then reacts with a second amine to yield the final urea product. nih.gov While effective, these methods can sometimes require harsh conditions or produce significant byproducts. researchgate.netgoogle.com

Phase-Transfer Catalysis in Related Benzimidazolone Syntheses

Phase-transfer catalysis (PTC) has emerged as a valuable technique in organic synthesis, particularly for reactions involving reagents that are soluble in different, immiscible phases. In a related synthesis, PTC has been successfully employed to produce benzimidazolone from urea and o-phenylenediamine. google.com This method involves heating the reactants in an organic solvent in the presence of a phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBA) or tetrabutylammonium (B224687) chloride (TBAC). google.com

The catalyst facilitates the transfer of the reacting species across the phase boundary, enabling the reaction to proceed efficiently. This approach has demonstrated high yields (up to 98.5%) and purity (up to 99.0%) for benzimidazolone synthesis. google.com The principles of PTC, which enhance reaction rates and yields under mild conditions, suggest its potential applicability to the synthesis of diurea compounds, although direct application to this compound is not explicitly detailed in the provided context. The use of PTC can also be seen in the synthesis of other nitrogen-containing heterocyclic compounds like bisazolylmethanes and -ethanes. clockss.org

Advanced Synthetic Strategies for this compound Derivatives

In response to the demand for more efficient, selective, and environmentally benign synthetic methods, advanced strategies have been developed. These include one-pot procedures and mechanochemical approaches.

One-Pot Selective Functionalization Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. ias.ac.inorganic-chemistry.orgsioc-journal.cnjocpr.com Research has demonstrated the feasibility of one-pot syntheses for various urea and dihydropyridine (B1217469) derivatives. ias.ac.insioc-journal.cnjocpr.com For instance, a four-component reaction has been used to synthesize N-aryl, 1,4-dihydropyridines efficiently. ias.ac.in While the direct one-pot synthesis of this compound is not explicitly described, the principles of one-pot reactions are highly relevant.

A key challenge in the synthesis of asymmetrically substituted diureas is achieving selectivity. Advanced one-pot techniques aim to control the reactivity of the starting materials to favor the formation of the desired product over statistical mixtures. This can be achieved through careful control of reaction conditions, the use of specific catalysts, or by exploiting differences in the reactivity of the functional groups.

Thermally-Controlled Mechanochemical Syntheses

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. chemrxiv.orgresearchgate.netchemrxiv.org When combined with thermal control, mechanochemical methods can achieve unprecedented levels of selectivity and reactivity. chemrxiv.orgresearchgate.net

Research has shown that by applying controlled and stable temperature programs to milling reactions, it is possible to selectively synthesize different products from the same set of reactants. chemrxiv.orgresearchgate.net In the context of amide and urea synthesis, thermally-controlled milling has enabled the one-pot selective synthesis of four different derivatives, including a diurea, from an acyl azide (B81097) and a diamine without the need for protecting groups. chemrxiv.org This approach highlights the potential for precise control over the reaction outcome by modulating the temperature of the milling reactor. chemrxiv.orgresearchgate.net The application of mechanochemistry has also been demonstrated in the synthesis of urea cocrystals, indicating its utility in solid-state urea chemistry. ureaknowhow.comnih.gov

Derivatization Strategies and Molecular Modifications

The core structure of this compound serves as a versatile scaffold for a variety of molecular modifications and derivatization strategies. These modifications are primarily aimed at tuning the compound's chemical and physical properties for specific applications, such as in materials science and medicinal chemistry. The primary methods for creating derivatives involve the reaction of its precursor, 1,4-diisocyanatobenzene, with a range of nucleophiles, or by further reaction of the urea functional groups.

A prevalent strategy for synthesizing derivatives involves the reaction of 1,4-diisocyanatobenzene with various primary and secondary amines. researchgate.netresearchgate.net This addition reaction typically proceeds under mild conditions, often in a solvent like tetrahydrofuran (THF) with a base such as triethylamine to facilitate the reaction. The process involves adding the amine to a cooled solution of the diisocyanate, followed by a period of heating to ensure the reaction goes to completion. researchgate.net The resulting N,N′-(1,4-phenylene)diurea derivatives can then be purified using standard techniques like silica (B1680970) gel column chromatography, often yielding products in high purity and yield. researchgate.net

Research has demonstrated the synthesis of a series of novel 1,1′-(1,4-phenylene)diurea derivatives by reacting 1,4-diisocyanatobenzene with biologically potent amines. researchgate.net The structures of these synthesized compounds were confirmed through various spectral methods, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis. researchgate.net

Table 1: Examples of Synthesized this compound Derivatives researchgate.net This table presents a selection of derivatives synthesized from 1,4-diisocyanatobenzene and various amines, highlighting the versatility of this synthetic route.

Compound IDReactant AmineMolecular Formula of DerivativeYield (%)Melting Point (°C)
3a 2-Amino-4-chlorophenolC₂₀H₁₆Cl₂N₄O₄85192-194
3b 4-((4-Aminophenoxy)methyl)-2-methoxyphenolC₃₀H₃₀N₄O₈81210-212
3c 2-AminophenolC₂₀H₁₈N₄O₄88186-188
3d 2-Amino-5-methylphenolC₂₂H₂₂N₄O₄84198-200
3e 4-AminobenzohydrazideC₂₂H₂₀N₈O₄80>300
3f 2-Amino-6-nitrobenzothiazoleC₂₂H₁₆N₈O₆S₂78248-250
3g BenzylamineC₂₂H₂₂N₄O₂89260-262
3h 4-MethoxybenzylamineC₂₄H₂₆N₄O₄86272-274
3i (4-Methoxyphenyl)methanamineC₂₄H₂₆N₄O₄82234-236
3j PiperidineC₁₈H₂₆N₄O₂90288-290

Beyond simple amine additions, the 1,4-phenylene diisocyanate precursor can be used in more complex, surface-confined reactions. One such strategy involves the layer-by-layer growth of ultrathin films on semiconductor surfaces. nih.gov For instance, an amine-functionalized germanium surface can react with 1,4-phenylene diisocyanate in a spontaneous urea coupling reaction. nih.gov This process can be repeated sequentially, alternating between a bifunctional amine like ethylenediamine (B42938) and 1,4-phenylene diisocyanate, to build covalently bound, precisely tailored organic films at room temperature. nih.gov Similar surface-confined coupling reactions have been observed on gold surfaces, where 1,4-phenylene diisocyanate reacts with melamine (B1676169) to form polyurea networks. acs.org

Furthermore, this compound and its derivatives are employed as building blocks in the synthesis of advanced porous materials. tcichemicals.com They are used in the creation of Covalent Organic Frameworks (COFs) that feature flexible urea linkages. tcichemicals.com A notable molecular modification involves the "reconstruction" of these urea-linked COFs. By hydrolyzing the urea bonds and inducing subsequent imine condensation, new β-ketoenamine-type COFs can be formed. tcichemicals.com This reconstruction process has been shown to yield materials with enhanced crystallinity, porosity, and photocatalytic performance compared to those synthesized directly. tcichemicals.com

Another derivatization approach involves reacting aromatic diamines with isocyanates. For example, the reaction of bis(2-aminophenyl)ether with phenyl isocyanate produces a V-shaped diurea molecule, demonstrating how the choice of diamine linker can significantly influence the final molecular architecture. nih.gov

Supramolecular Chemistry and Self Assembly of 1,1 1,4 Phenylene Diurea Systems

Hydrogen Bonding Networks in 1,1'-(1,4-Phenylene)diurea Systems

The foundation of the supramolecular chemistry of this compound lies in its capacity to form extensive and robust hydrogen bonding networks. The two urea (B33335) moieties on each molecule contain both hydrogen bond donors (N-H groups) and acceptors (C=O groups), enabling them to engage in predictable and cooperative intermolecular interactions.

Intermolecular Interactions and Crystal Engineering

Crystal engineering is a field focused on understanding and utilizing intermolecular interactions to design and construct new crystalline solids with desired properties. usherbrooke.canih.gov In the context of this compound systems, crystal engineering leverages the strong, directional hydrogen bonds of the urea groups to guide the assembly of molecules into specific, extended structures. nih.gov

Interaction TypeDescriptionRole in Crystal Packing
N-H···O=C Hydrogen Bond The primary interaction where the urea N-H group donates a hydrogen to the carbonyl oxygen of an adjacent urea.Drives the formation of 1D hydrogen-bonded chains or tapes (α-tape motif).
π-π Stacking Interaction between the aromatic phenylene rings of adjacent molecules.Contributes to the stabilization of the crystal lattice, often arranging the 1D tapes into layers.
C-H···O/π Interactions Weaker interactions between C-H bonds and oxygen atoms or aromatic π-systems. rsc.orgias.ac.inProvide additional stabilization and influence the fine-tuning of the crystal packing arrangement. rsc.org

The predictable nature of these interactions allows for a retrosynthetic approach to designing crystal structures, where this compound acts as a reliable supramolecular synthon. nih.gov

Conformational Studies Influencing Hydrogen Bonding

The conformation of the this compound molecule plays a critical role in the efficacy of its hydrogen bonding. The rotational freedom around the C-N bonds connecting the urea groups to the central phenylene ring determines the spatial orientation of the N-H and C=O groups.

Molecular Recognition and Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. wikipedia.org The rigid structure and well-defined hydrogen-bonding sites of this compound and related systems make them effective hosts for recognizing and binding specific guests. wikipedia.orgnih.gov

Selective Binding Mechanisms

The core principle behind the selective binding of this compound is molecular recognition, where the host molecule has a cavity or binding site that is sterically and electronically complementary to a specific guest. ias.ac.inwikipedia.org Bis-urea compounds, in particular, have demonstrated a strong affinity for binding oxo-anions, such as carboxylates and phosphates. soton.ac.uk

The selective binding mechanism involves the two urea groups of the host molecule acting in concert. The four N-H groups can create a focused binding pocket, capable of forming multiple hydrogen bonds with the oxygen atoms of an oxo-anion guest. soton.ac.uk The rigidity of the phenylene spacer ensures that the urea groups are held at an optimal distance to chelate the guest, leading to a stable host-guest complex. This pre-organization minimizes the entropic penalty of binding, contributing to high association constants. The selectivity for different anions is determined by the size, shape, and charge distribution of the guest and how well it fits within the binding site created by the host. soton.ac.uk

Guest TypeBinding InteractionHost-Guest Complex Features
Oxo-anions (e.g., Carboxylates) Multiple N-H···O hydrogen bonds between the four urea N-H donors and the oxygen atoms of the anion. soton.ac.ukStrong 1:1 stoichiometry is often observed, with the anion situated between the two urea groups. soton.ac.uk
Neutral Molecules Hydrogen bonding, C-H···π interactions.Binding is typically weaker and depends on shape complementarity with the host's cleft.

Supramolecular Protection Strategies for Polyfunctional Substrates

A key challenge in organic synthesis is the selective modification of one functional group in a molecule that contains multiple, identical reactive sites. rsc.org Supramolecular protection is an emerging strategy that uses a host molecule to temporarily shield one of a substrate's functional groups through non-covalent binding, allowing a chemical reaction to occur selectively at the unprotected sites. rsc.orgulb.ac.be

While this compound itself is a simple building block, the principles of its host-guest chemistry are central to more complex systems designed for this purpose. For example, macrocyclic hosts incorporating urea or similar recognition motifs can selectively bind one end of a polyfunctional molecule, like a diamine. ulb.ac.beresearchgate.net This binding protects the encapsulated functional group, leaving the other end exposed for reaction. This strategy allows for high chemo- and regio-selectivity in a one-pot sequence, avoiding the need for traditional covalent protecting groups. rsc.orgulb.ac.be A notable application is the synthesis of non-symmetrical diamino-diureas, which are challenging to produce through classical methods. ulb.ac.be In such a process, a diamine can be mono-protected within a host, reacted with a diisocyanate, and then deprotected to yield a complex, selectively functionalized product. ulb.ac.beresearchgate.net This approach highlights the potential of urea-based recognition in advanced, efficient synthetic methodologies. ulb.ac.be

Formation of Self-Assembled Architectures

The inherent directionality and strength of the hydrogen bonds in this compound systems drive their spontaneous organization into well-defined, higher-order structures. researchgate.net This process, known as self-assembly, is fundamental to creating functional materials from molecular components. nih.govnih.gov

The primary self-assembled structure formed by bis-urea compounds is the one-dimensional α-tape or ribbon, held together by a double array of N-H···O=C hydrogen bonds. These tapes can then associate with each other through weaker interactions, such as π-π stacking between the phenylene rings and van der Waals forces, to form more complex architectures. Depending on the conditions (e.g., solvent, concentration, temperature) and the specific chemical structure of the urea derivative, these tapes can assemble into various morphologies, including:

Fibrillar Networks: The entanglement of long 1D tapes can lead to the formation of a three-dimensional network that entraps solvent, resulting in the formation of a supramolecular gel.

Crystalline Solids: Under conditions that favor slow, ordered growth, the tapes will pack into highly organized crystal lattices. usherbrooke.ca

Liquid Crystals: In some cases, derivatives with flexible side chains can form mesophases, where the rigid hydrogen-bonded cores maintain orientational order, characteristic of liquid crystals.

The ability to form these diverse architectures makes this compound and related compounds valuable components in materials science for applications such as thickeners, gelators for organic solvents, and scaffolds for creating organized molecular assemblies.

Role as a Molecular Building Block for Frameworks

This compound has been successfully employed as a molecular building block for creating extended, porous frameworks, particularly Covalent Organic Frameworks (COFs). biosynth.com COFs are a class of crystalline porous polymers constructed from organic building units linked by strong covalent bonds, allowing for the precise integration of molecular units into pre-designed skeletons. acs.orgacs.org The rigid, linear geometry of this compound makes it an ideal linker for connecting other molecular nodes into two-dimensional (2D) or three-dimensional (3D) networks.

A significant application is in the synthesis of urea-linked 2D COFs. acs.org In these syntheses, this compound (also referred to as BDU) is condensed with multitopic aldehyde-containing molecules. For instance, the reaction with 1,3,5-triformylphloroglucinol (TFP) yields highly crystalline COFs, designated COF-117 and COF-118 (when a substituted biphenyl (B1667301) diurea is used). acs.orgresearchgate.net These frameworks are the first examples of COFs with flexible urea linkages. acs.org

The formation of these frameworks involves the creation of covalent bonds, but the properties of the final material are also heavily influenced by non-covalent interactions. The urea groups within the framework layers can participate in interlayer hydrogen bonding, which contributes to the stability and ordering of the structure. acs.org A key feature of these urea-linked COFs is their structural dynamism; they can undergo reversible structural changes within their layers in response to the inclusion and removal of guest molecules. acs.orgresearchgate.net This flexibility stems from the rotation around the urea C-N bonds, demonstrating how the choice of building block directly imparts responsive properties to the resulting framework. acs.org

The utility of this compound also extends to its use as a pre-organizing template in the synthesis of other types of COFs. For example, urea-based COFs prepared from this compound and TFP can serve as crystalline intermediates that can be chemically reconstructed into more robust ketoenamine-based COFs through a solvent- and temperature-controlled process. rsc.org This highlights the versatility of the diurea compound not just as a final component, but also as a strategic tool in multi-step framework synthesis.

Table 1: Examples of Covalent Organic Frameworks (COFs) Synthesized Using this compound as a Building Block
Framework DesignationCo-building BlockLinkage TypeDimensionalityKey Structural FeaturesReference
COF-1171,3,5-Triformylphloroglucinol (TFP)Urea2DFlexible layers; undergoes reversible structural dynamics upon guest inclusion/removal. acs.org
Urea-based COF Intermediate1,3,5-Triformylphloroglucinol (TFP)Urea2DCrystalline intermediate used for reconstruction into ketoenamine-based COFs. rsc.org

Hierarchical Assembly Processes

Hierarchical self-assembly is a process where molecules spontaneously organize into well-defined structures, which in turn serve as building blocks for the next level of organization, leading to progressively more complex architectures. The self-assembly of systems based on this compound is a prime example of this process, driven primarily by highly directional and specific non-covalent interactions.

The assembly begins at the molecular level (Primary Assembly), driven by the strong hydrogen-bonding capabilities of the urea groups. Two urea groups from adjacent molecules form a characteristic hydrogen-bonded dimer motif. The repetition of this interaction along a single direction leads to the formation of one-dimensional (1D) supramolecular polymers or "tapes." This process is highly predictable and is a foundational concept in the self-assembly of bis-urea compounds. tandfonline.com

The next stage of organization (Secondary Assembly) involves the arrangement of these 1D tapes into higher-order structures. This secondary assembly is typically governed by weaker, less directional forces, such as π-π stacking interactions between the aromatic phenylene rings of the this compound units. tandfonline.com The 1D tapes can stack on top of each other to form 2D sheets or pack side-by-side to create bundled fibers or columnar structures. acs.org The interplay between the strong, directional hydrogen bonds and the weaker π-stacking interactions dictates the final morphology of the assembled superstructure.

This hierarchical approach allows for precise control over the final nanostructure. For instance, by modifying the solvent or temperature, the equilibrium between the different assembled states can be shifted, influencing the morphology. This process is analogous to the well-studied self-assembly of bis-urea macrocycles, which predictably form columnar nanotubes through a combination of urea-urea hydrogen bonding and aryl stacking interactions. tandfonline.comacs.org While this compound is an acyclic molecule, the fundamental driving forces are the same, leading to robust, well-ordered supramolecular materials. The resulting materials can be porous and are capable of hosting guest molecules, making them interesting for applications in separation and sensing. acs.org

Table 2: Hierarchical Assembly of this compound
Assembly LevelResulting StructurePrimary Driving InteractionsReference
Primary (Molecular)1D Supramolecular Polymer TapesIntermolecular Urea-Urea Hydrogen Bonding tandfonline.com
Secondary (Nanoscale)2D Sheets, Fibers, Columnar Bundlesπ-π Stacking of Phenylene Rings, van der Waals forces tandfonline.comacs.org
Tertiary (Microscale)Crystalline Domains, Gels, or other Bulk MaterialsInter-bundle/Inter-sheet Interactions acs.org

Integration of 1,1 1,4 Phenylene Diurea in Covalent Organic Framework Cof Chemistry

Synthesis of Urea-Linked Covalent Organic Frameworks Utilizing 1,1'-(1,4-Phenylene)diurea

Urea-linked COFs represent an important subclass of these porous crystalline polymers, and their synthesis has been achieved through the condensation of this compound with multifunctional aldehydes. researchgate.netberkeley.eduosti.gov These frameworks are notable for the flexible nature of the urea (B33335) linkage, which can impart dynamic properties to the resulting structures. berkeley.eduacs.org

The formation of urea-linked COFs is accomplished through a condensation reaction that shares characteristics with Schiff-base chemistry. nih.gov Specifically, two-dimensional COFs, such as the notable COF-117, have been synthesized via the solvothermal condensation of this compound (also abbreviated as BDU) with 1,3,5-triformylphloroglucinol (TFP). researchgate.netberkeley.edunih.gov This reaction proceeds between the amine groups of the diurea linker and the aldehyde groups of TFP. berkeley.edu

A critical aspect of this reaction is the tautomerization of the product to its more stable keto form, resulting in each urea group possessing two N–H bonds rather than an imine moiety. berkeley.edu The synthesis is typically performed under solvothermal conditions, for example, by heating the monomers in a solvent mixture such as N-methyl-2-pyrrolidinone (NMP) and 1,2,4-trichlorobenzene (B33124) (TCB) with an aqueous acetic acid catalyst. berkeley.edu The successful formation of the urea-linked framework is confirmed by the disappearance of aldehyde stretching peaks and shifts in the C=O stretching bands in Fourier-transform infrared (FT-IR) spectroscopy. berkeley.edu

Synthesis of COF-117
Monomer 1 This compound (BDU)
Monomer 2 1,3,5-triformylphloroglucinol (TFP)
Reaction Type Solvothermal Condensation
Catalyst 6 M aqueous acetic acid
Solvents N-methyl-2-pyrrolidinone, 1,2,4-trichlorobenzene
Temperature 85 °C
Yield 72%
Data sourced from multiple reports. berkeley.edunih.gov

A key advantage of using this compound in COF synthesis is its role in a novel "framework reconstruction" methodology. researchgate.netnih.govliverpool.ac.uk In this approach, the initial synthesis of the urea-linked COF is not the final goal but a strategic intermediate step. The formation of the urea-linked framework serves to pre-organize the constituent monomers into a highly ordered, crystalline lattice. researchgate.netsciengine.comacs.orguchicago.edu

This pre-organization is possible because the covalent bonds forming the urea linkage are reversible, allowing for error correction during the crystallization process, which is crucial for achieving high crystallinity. researchgate.netnih.govuchicago.edu This method contrasts sharply with standard polymerization techniques where monomers are often randomly aligned before reacting, which can limit the crystallinity of the final product. researchgate.netnih.gov By using the reversible and removable urea tether, a highly crystalline template is formed, setting the stage for subsequent transformation into a more robust framework. researchgate.netliverpool.ac.uk

Framework Reconstruction Strategies Involving this compound

Framework reconstruction is an innovative strategy that leverages the initial, less stable urea-linked COF to create a new, highly crystalline, and porous material through a controlled transformation. researchgate.netacs.org This process involves the hydrolysis of the urea tethers followed by the in situ polymerization of the released monomers. researchgate.net

The reconstruction process is initiated by subjecting the pre-organized urea-linked COF to thermal or solvothermal treatment. researchgate.netacs.org Increasing the temperature under specific solvent conditions, particularly in the presence of water, promotes the hydrolysis of the urea linkages. researchgate.net This chemical reaction breaks down the urea tethers, leading to the release of ammonia (B1221849) and carbon dioxide. researchgate.netacs.org For instance, solvothermal treatment of a urea-COF in water at temperatures around 160 °C has been shown to effectively induce this framework transformation. researchgate.net The choice of solvent and temperature is critical to facilitate this hydrolysis and subsequent reconstruction. researchgate.netrsc.org

Following the hydrolysis of the urea linkages, the monomer precursors are released but remain confined within the ordered, nanoscopic space of the original framework. researchgate.net This nanoconfinement directs the subsequent in situ polymerization of these monomers. researchgate.netacs.org The result is a structural transformation from the initial urea-linked COF to a new, more stable framework, typically a β-ketoenamine COF. researchgate.netacs.org This process produces a highly crystalline reconstructed COF (RC-COF) through a framework transformation, even with a significant mass loss of up to 36% during the reconstruction. researchgate.net This scalable and vacuum-free procedure represents a significant advance in synthesizing robust and highly crystalline COFs. researchgate.netnih.govacs.org

The primary benefit of this framework reconstruction strategy is the remarkable control it affords over the final material's properties. researchgate.netnih.gov Reconstructed COFs (RC-COFs) exhibit greatly enhanced crystallinity compared to their counterparts synthesized via direct polymerization (DP-COFs) from the final monomers. researchgate.net This improvement is attributed to the pre-organization of monomers in the initial urea-linked framework, which is not present in direct synthesis methods. researchgate.netnih.gov

Furthermore, this method leads to materials with significantly higher porosity. researchgate.netnih.gov Reconstructed COFs consistently show improved Brunauer–Emmett–Teller (BET) surface areas and larger pore volumes when compared to directly polymerized analogues. researchgate.net This nanoconfinement-assisted reconstruction strategy provides a new pathway to program function into materials through precise structural control. researchgate.netnih.gov

Property Comparison: Reconstructed vs. Directly Polymerized COFs Reconstructed COF (RC-COF) Directly Polymerized COF (DP-COF)
Crystallinity Greatly EnhancedLower
BET Surface Area Significantly HigherLower
Total Pore Volume Significantly HigherLower
Data derived from qualitative comparisons in research literature. researchgate.netnih.gov

Functional Enhancements and Charge Carrier Transport in COFs

The incorporation of this compound as a building block in Covalent Organic Frameworks (COFs) introduces unique functional enhancements and influences the charge carrier transport properties of the resulting materials. The urea linkage provides a distinct level of structural flexibility and serves as a reactive handle for post-synthetic modifications, ultimately impacting the electronic and physical characteristics of the COF.

The primary method of integrating this compound into a COF structure is through condensation with an aldehyde-containing monomer, such as 1,3,5-triformylphloroglucinol (TFP). This reaction leads to the formation of two-dimensional (2D) COFs with urea linkages. researchgate.net A notable example is COF-117, synthesized from this compound (also known as p-phenylenedicarbamide or BDU) and TFP. chinesechemsoc.org

One of the key functional enhancements offered by the inclusion of this compound is the inherent flexibility of the urea C–N bonds. chinesechemsoc.org This flexibility allows the COF layers to undergo reversible structural dynamics in response to the inclusion and removal of guest molecules. researchgate.netchinesechemsoc.org This dynamic nature, however, can sometimes lead to structural deformations and a transition to an amorphous state upon activation. chinesechemsoc.org

A significant advancement in the functionalization of COFs containing this compound is their use as precursors for the synthesis of more stable frameworks. Urea-linked COFs can be reconstructed into ketoenamine-based COFs through a temperature and solvent-controlled protocol. rsc.org This reconstruction process involves a multistep urea hydrolysis reaction followed by imine condensation, which results in a COF with enhanced crystallinity and stability. nih.gov The improved crystallinity is a critical factor for efficient charge carrier transport. researchgate.net The pre-organization of monomers within the initial urea-linked framework facilitates the formation of a highly crystalline final product. nih.gov

While direct quantitative data on the charge carrier mobility of COFs exclusively featuring the this compound linker is not extensively reported, the structural enhancements resulting from its use have clear implications for charge transport. The increased crystallinity achieved through the reconstruction of urea-linked COFs is known to improve charge carrier transport pathways. researchgate.net The ordered stacking of the 2D layers in highly crystalline COFs creates efficient channels for the movement of charge carriers. nih.gov Therefore, while the urea-linked COFs themselves may exhibit modest charge transport properties due to their inherent flexibility, their role as a synthetic intermediate is crucial for developing COFs with superior electronic performance.

Table 1: Properties of COFs related to this compound

COF NameMonomersLinkage TypeKey Functional EnhancementImpact on Charge Carrier Transport
COF-117 This compound (BDU), 1,3,5-triformylphloroglucinol (TFP)UreaStructural flexibility; Precursor for reconstructed COFs; Multiple active sites for H-bonding and π-π stacking. chinesechemsoc.orgrsc.orgresearchgate.netIndirectly improves transport in reconstructed COFs by enabling high crystallinity. researchgate.net
Reconstructed Ketoenamine COF Derived from Urea-COF precursorKetoenamineEnhanced crystallinity and stability compared to the urea-linked precursor. rsc.orgImproved charge carrier transport due to higher crystallinity. researchgate.net

Reaction Mechanisms and Kinetic Studies Involving 1,1 1,4 Phenylene Diurea

Mechanistic Investigations of Urea (B33335) Formation Reactions

The synthesis of 1,1'-(1,4-phenylene)diurea and related bis-urea compounds has been explored through several mechanistic pathways. The most prevalent method involves the reaction of a diamine with an isocyanate source, a process characterized by its efficiency and high yields.

The primary route to this compound involves the reaction of p-phenylenediamine (B122844) with a source of isocyanic acid or a related precursor. The mechanism is a nucleophilic addition. The amine group's nitrogen atom, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate to yield the stable urea linkage. This reaction is typically carried out in a suitable solvent like DMF or THF at room temperature and does not require a base. commonorganicchemistry.com

Alternative synthetic strategies exist, offering pathways that may avoid the direct handling of isocyanates. commonorganicchemistry.com These include:

Carbodiimide-Mediated Coupling : This method uses activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction, though it is less common for symmetric bis-ureas.

Phosgene (B1210022) Derivatives : Reagents such as triphosgene (B27547) can serve as a source for the carbonyl group, reacting with the amine. commonorganicchemistry.com However, the in-situ formation of highly toxic phosgene necessitates stringent safety measures. commonorganicchemistry.com

Mechanochemical Synthesis : Ball milling techniques have been employed for the solvent-free synthesis of ureas. researchgate.net In situ Raman spectroscopy has been used to monitor these reactions and identify intermediates, such as N-thiocarbamoyl benzotriazoles in the analogous synthesis of thioureas. researchgate.net

Computational studies, often using Density Functional Theory (DFT), have provided deeper insights into urea formation. Investigations into the analogous Bazarov synthesis of urea from ammonia (B1221849) and carbon dioxide show that the reaction proceeds through key intermediates like carbamic acid and isocyanic acid. nih.gov The dehydration step is often the rate-determining part of the process. nih.gov Similar computational approaches have been used to study the polymerization of p-phenylenediamine, confirming the roles of various reactive species and intermediates. aak.gov.az

Table 1: Common Synthetic Routes for Diurea Compounds
MethodKey ReactantsGeneral MechanismReference
Amine + IsocyanateDiamine (e.g., p-phenylenediamine), Diisocyanate or Isocyanic AcidNucleophilic addition of amine to isocyanate carbonyl carbon. commonorganicchemistry.com
Amine + Carbamate (B1207046)Diamine, Reactive Carbamate (e.g., phenyl carbamate)Nucleophilic substitution at the carbamate carbonyl group. commonorganicchemistry.com
Triphosgene MethodDiamine, Triphosgene (Phosgene source)Reaction of amine with in-situ generated phosgene. commonorganicchemistry.com
MechanochemicalSolid-state reactants (e.g., diamine, isothiocyanate precursor)Reaction induced by mechanical force (ball milling). researchgate.net

Kinetics of Urea Hydrolysis in Framework Transformations

The urea linkage, while stable, possesses a dynamic character that can be exploited in materials science. Specifically, this compound has been used as a building block for urea-linked Covalent Organic Frameworks (COFs), where the reversibility of the urea bond allows for subsequent framework transformation. acs.org

In one study, 2D COFs with flexible urea linkages were synthesized by condensing this compound (also abbreviated as BDU) with 1,3,5-triformylphloroglucinol (TFP). acs.org The resulting material, COF-117, features urea bonds that contribute to the framework's structure. A key finding is the ability to perform a "chemical reconstruction" of these COFs. The urea tethers can be removed via solvothermal treatment, which involves the hydrolysis of the urea linkage to release the constituent monomers (or their derivatives) and simple molecules like ammonia and carbon dioxide. acs.org This process allows for the in-situ polymerization of the released monomers into a new, reconstructed framework, such as a β-ketoenamine COF. acs.org

The kinetics of this hydrolysis are critical for controlling the transformation. The rate of urea hydrolysis within such a framework is influenced by several factors inherent to the material's structure:

Crosslinking Density : In polymer networks, a higher crosslinking density can hinder the diffusion of water into the framework, thereby slowing the rate of hydrolysis. researchgate.net

Hydrophilicity : The presence of hydrophilic monomers or functional groups within the framework can attract water, potentially accelerating the hydrolysis rate compared to more hydrophobic frameworks. researchgate.net

Porosity and Surface Area : The porous nature of COFs allows for the efficient uptake of guest molecules, including water. rsc.org A higher effective surface area can lead to more sites being available for hydrolysis to occur.

The hydrolytic degradation is strongly dependent on reaction conditions such as temperature and pH. researchgate.net For instance, studies on other acid-sensitive hydrogels show that hydrolysis rates are significantly affected by the pH of the surrounding medium. researchgate.net

Table 2: Urea-Linked COF Synthesis and Transformation
ComponentDescriptionReference
Urea-based Building BlockThis compound (BDU) acs.org
Aldehyde Building Block1,3,5-Triformylphloroglucinol (TFP) acs.org
Initial FrameworkCOF-117 (Urea-linked) acs.org
Transformation ProcessSolvothermal treatment causing hydrolysis of urea linkages. acs.org
Transformation ProductsNH₃, CO₂, and released monomers for in-situ polymerization. acs.org
Reconstructed Frameworkβ-Ketoenamine COF acs.org

Intermediates and Transition States in Related Reactions

The mechanism of any chemical reaction is defined by the pathway from reactants to products, which includes high-energy transition states and lower-energy, transient intermediates. solubilityofthings.comorganicchemistrytutor.com

In Urea Formation: The nucleophilic addition of an amine to an isocyanate proceeds through a high-energy transition state where the new nitrogen-carbon bond is partially formed. nih.gov This leads to a zwitterionic intermediate, which then rapidly undergoes an intramolecular or intermolecular proton transfer to form the final, stable urea product. The transition state for the proton transfer represents the energy barrier for this final step. Computational studies on related systems have been crucial in mapping the energy profiles of these steps and identifying the structures of the transition states. nih.gov For example, in the Bazarov synthesis, the dehydration of an ammonium (B1175870) carbamate intermediate is the rate-determining step, involving a high-energy transition state for water elimination. nih.gov

Computational and Theoretical Investigations of 1,1 1,4 Phenylene Diurea

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modeling the intrinsic properties of 1,1'-(1,4-Phenylene)diurea. These methods allow for accurate predictions of molecular structure and intermolecular interactions, which are the building blocks of its chemistry.

Density Functional Theory (DFT) for Geometries and Interactions

Density Functional Theory (DFT) has become a widely used quantum mechanical approach for studying molecular systems due to its favorable balance between computational cost and accuracy. aps.orgnih.gov It is based on the principle that the electron density of a system determines its ground-state properties, including geometry and reactivity. researchgate.net DFT methods are often preferred over traditional techniques like Hartree-Fock due to their better handling of electron correlation at a comparable computational expense. aps.org

In the study of urea-based molecules, DFT calculations are employed to optimize molecular geometries and analyze the forces of interaction. For instance, hybrid functionals like B3LYP are commonly used for organic molecules as they have been shown to provide accurate results for a large number of compounds. nih.gov The choice of basis set, such as 6-311G(d,p), is also critical for obtaining reliable geometries. aps.org These calculations can determine key parameters like bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

DFT is also capable of modeling weak interactions, such as hydrogen bonds and van der Waals forces, which are critical in the self-assembly of this compound. Specialized DFT methods with dispersion corrections (DFT-D) or long-range corrected functionals have been developed to accurately describe these non-covalent interactions. nih.gov By analyzing the interaction energies, researchers can understand how individual molecules bind to one another to form larger, ordered structures.

Table 1: Common DFT Functionals and Basis Sets in Molecular Modeling
ComponentExampleTypical Application
Hybrid Functional B3LYPProvides accurate results for a wide range of organic molecules. nih.gov
Meta-GGA Functional M06-2XFavorable trade-off between accuracy and efficiency for geometries and thermochemistry. nrel.gov
Basis Set 6-311G(d,p)Provides a good balance for geometry optimizations of organic compounds. aps.org
Basis Set def2-TZVPUsed for calculating properties like enthalpies and spin densities. nrel.gov

Prediction of Molecular Conformations

The functionality of urea (B33335) derivatives is heavily dependent on their three-dimensional shape, or conformation. researchgate.net N,N'-disubstituted ureas, like this compound, can exist in different conformations depending on the rotation around the C-N bonds of the urea groups. These are typically referred to as trans and cis states. researchgate.net

Computational methods can predict the most stable conformations by mapping the potential energy surface of the molecule as a function of its dihedral angles. aps.org For N,N'-disubstituted ureas, there is a clear preference for trans conformations over cis states. researchgate.net However, the specific substitution pattern can influence this preference. For example, intramolecular hydrogen bonding can stabilize a cis/trans conformation in some molecules. researchgate.net

In the case of this compound, the two urea groups are connected by a rigid phenylene linker. The conformational flexibility primarily arises from the rotation of the urea groups relative to the central phenyl ring. The methylene (B1212753) bridge in structurally similar bis-urea compounds provides a flexible hinge that allows for various orientations to optimize intermolecular interactions. Predicting these conformations is the first step in understanding how these molecules pack in the solid state and form extended hydrogen-bonded networks. nih.gov

Simulation of Supramolecular Interactions

The ability of this compound to form predictable and robust hydrogen bonds makes it an excellent building block for supramolecular chemistry. Simulations are essential for understanding the dynamics and stability of the resulting frameworks.

Hydrogen Bonding Simulation within Frameworks

Hydrogen bonds are the primary directional forces responsible for the self-assembly of this compound into ordered networks. lsbu.ac.uk These interactions involve a hydrogen atom being shared between two electronegative atoms, in this case, the nitrogen and oxygen atoms of the urea groups. lsbu.ac.uk Bis-urea functionality is known to be an excellent motif for creating receptors for anions through multiple hydrogen bonds. soton.ac.uk

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of these hydrogen-bonded networks over time. nih.govcore.ac.uk By simulating the motions of all atoms in a system, MD can reveal how hydrogen bonds form, break, and rearrange. nih.govcore.ac.uk For example, simulations of liquid water have shown that its hydrogen bond network is highly dynamic and that local structures are strongly dependent on the number of hydrogen bonds formed by each molecule. core.ac.uk Similar principles apply to the frameworks formed by this compound. Probabilistic models trained on MD simulation data can predict the stability of specific hydrogen bonds based on their local environment, performing significantly better than predictions based on energy alone. nih.gov

Table 2: Typical Properties of Hydrogen Bonds
PropertyTypical Value RangeSignificance
Bonding Energy 4 - 120 kJ/molDetermines the strength and stability of the interaction. lsbu.ac.uk
O···O Distance 0.238 - 0.300 nmIndicates the proximity of the donor and acceptor atoms. lsbu.ac.uk
Lifetime Femtoseconds to PicosecondsReflects the dynamic nature of hydrogen bond networks in liquid phases. core.ac.uk

Nanoconfinement Effects in Reconstructing Systems

Nanoconfinement refers to the state of being enclosed within a space of nanoscale dimensions. This confinement can dramatically alter the behavior of molecules, leading to unique physical and chemical phenomena not observed in bulk systems. nih.govresearchgate.net Effects can include changes in reaction kinetics, altered phase transitions, and stabilization of specific molecular arrangements. nih.govresearchgate.netchemrxiv.org

A notable example involving this compound is in the synthesis of reconstructed covalent organic frameworks (COFs). nih.gov In one study, a urea-linked COF (Urea-COF-1) was first synthesized from this compound and 1,3,5-triformylphloroglucinol. nih.gov Upon heating, this initial framework underwent a structural transformation. The urea linkages, acting as disposable tethers, were hydrolyzed, and the released monomers underwent in situ polymerization to form a more stable and highly crystalline β-ketoenamine-linked COF. nih.gov

The crucial aspect of this process is the nanoconfinement provided by the initial urea-linked framework. This confinement directs the positioning of the monomers produced during hydrolysis, facilitating a highly ordered polymerization. nih.gov The resulting reconstructed COF exhibits significantly enhanced crystallinity and porosity compared to the same framework synthesized directly, which leads to improved properties like charge carrier transport for photocatalysis. nih.gov This demonstrates how nanoconfinement within a system derived from this compound can be used to program advanced functions into materials. nih.gov

Electronic Structure Analysis of Derived Materials

The electronic properties of materials derived from this compound, such as COFs, are determined by their electronic structure. Theoretical analysis is key to understanding and tuning these properties for applications in electronics and photocatalysis. acs.org

The electronic structure of a COF is influenced by the properties of its molecular building blocks and the nature of the chemical linkages connecting them. acs.org Computational quantum chemistry can be used to calculate the electronic band structure, which describes the ranges of energy that an electron within the solid may have (energy bands) and ranges of energy that it may not have (band gaps). The degree of π-conjugation across the framework has a profound effect on the band structure. acs.org

For example, in a reconstructed COF derived from this compound, the transformation from a urea-linked to a β-ketoenamine-linked framework results in more extended electronic conjugation. nih.gov Theoretical calculations can quantify this change by computing properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that often correlates with the material's optical and electronic properties, including its ability to absorb light and conduct charge. Studies on related systems show that the interaction between molecular orbitals and the orbitals of metal contacts or other components can be precisely analyzed, providing a deeper understanding of charge transfer and conductivity at the molecular level. mdpi.comresearchgate.net This theoretical insight is vital for the rational design of new functional materials with tailored electronic characteristics. acs.orgrsc.org

Applications of 1,1 1,4 Phenylene Diurea in Advanced Materials Science

Polymerization Chemistry and Polymeric Material Development

In the realm of polymer science, 1,1'-(1,4-Phenylene)diurea and its derivatives serve as critical additives and building blocks for creating polymers with tailored properties. Their ability to form robust non-covalent interactions or participate in polymerization reactions allows for significant modification of material characteristics.

Cross-linking is a chemical process that forms bonds between polymer chains, creating a three-dimensional network that enhances the mechanical and thermal properties of the material. sigmaaldrich.com While this compound itself is a building block, its precursor, 1,4-phenylene diisocyanate (PPDI), is used as a coupling agent to synthesize materials like polyethylene (B3416737) glycol (PEG)/silica (B1680970) composites. sigmaaldrich.comsigmaaldrich.com The diisocyanate reacts to form urea (B33335) linkages, effectively coupling different components.

Closely related bis-urea compounds, such as 3,3′-Dicyclohexyl-1,1′-methylenebis(4,1-phenylene)diurea, function as cross-linking agents in polymer formulations like polyurethanes. The mechanism relies on the bis-urea functionality, which promotes robust intermolecular hydrogen bonding. These hydrogen bonds create extended networks that act as physical cross-links, improving properties such as tensile strength and thermal stability. This principle of forming hydrogen-bonded networks is a key property of diurea-based compounds in modifying polymer structures.

Table 1: Property Improvement in Polymers with Diurea Cross-linking Agent

This table illustrates the enhancement in mechanical properties of different polymers upon the incorporation of a diurea-based cross-linking agent.

Polymer TypeProperty Improvement (%)Reference
Polyurethane25% (Tensile Strength)
Epoxy Resins30% (Flexibility)

For instance, research has shown that incorporating a diurea derivative into a poly(methyl methacrylate) (PMMA) blend can lead to significant improvements in its mechanical properties. The diurea compound helps to stabilize the morphology of the blend, leading to better stress transfer between the polymer phases. This results in increased tensile strength and elongation at break compared to the pure polymer.

Table 2: Effect of Diurea Derivative on PMMA Polymer Blend

This table summarizes the observed enhancements in a Poly(methyl methacrylate) blend after the addition of a diurea compatibilizer.

PropertyObservationReference
Tensile StrengthSignificantly improved
Elongation at BreakSignificantly improved
Interfacial AdhesionEnhanced between dissimilar polymers

Engineered Nanomaterial Synthesis

The synthesis of nanoparticles with controlled size and stability is a cornerstone of nanotechnology. Surfactants play a crucial role in this process by preventing the aggregation of newly formed particles. ijcmas.com

Long-chain derivatives of this compound, such as 3,3′-Dioctadecyl-1,1′-methylenebis(4,1-phenylene)diurea (DMDU), have demonstrated utility as surfactants in the synthesis of metal nanoparticles. The amphiphilic nature of these molecules, which possess both hydrophobic (the long alkyl chains) and hydrophilic/hydrogen-bonding (the urea groups) parts, allows them to stabilize nanoparticles in a solution.

During nanoparticle synthesis, these surfactant molecules adsorb onto the surface of the growing particles. This surface layer prevents the nanoparticles from coalescing, which is critical for achieving a uniform size distribution and enhancing their stability against aggregation. ijcmas.com This method has been successfully used in the synthesis of silver and gold nanoparticles, which are important for applications in electronics and catalysis. The choice of surfactant can be a critical factor in controlling the final size and shape of the nanoparticles. researchgate.netchalcogen.ro

Table 3: Research Findings on Diurea Surfactant in Nanoparticle Synthesis

This table highlights the results from a study using DMDU as a surfactant for silver nanoparticle synthesis.

Nanoparticle TypeSurfactant UsedOutcomeReference
Silver (Ag)3,3′-Dioctadecyl-1,1′-methylenebis(4,1-phenylene)diureaNarrow size distribution, Enhanced stability against aggregation

Building Block for Functional Organic Materials

This compound is recognized as a valuable molecular building block for constructing a variety of functional organic materials. biosynth.comtcichemicals.com Its rigid structure and hydrogen-bonding capabilities are key to its utility in supramolecular chemistry and materials science.

The compound's structure, featuring a central phenylene ring and two urea groups, allows it to act as a linker in the formation of larger, organized structures. biosynth.com It has been specifically identified as a linker for creating Covalent Organic Frameworks (COFs). tcichemicals.comtcichemicals.com COFs are porous, crystalline polymers with a highly ordered structure, and the geometric and chemical nature of the building blocks dictates the framework's properties.

Furthermore, the bis-urea motif is fundamental to self-assembly processes. The directional hydrogen bonds between urea groups can drive the formation of one-dimensional tapes or more complex three-dimensional networks. This self-assembly property is harnessed to create supramolecular polymers and other functional materials where the arrangement of molecules at the nanoscale determines the macroscopic properties.

Future Directions and Emerging Research Avenues for 1,1 1,4 Phenylene Diurea

Novel Synthetic Methodologies

The traditional synthesis of 1,1'-(1,4-phenylene)diurea and its derivatives often involves the reaction of an aromatic aniline (B41778) with a diisocyanate. nih.gov While effective, this method utilizes hazardous isocyanate intermediates. Future research is increasingly focused on developing safer and more sustainable synthetic routes. One promising avenue is the exploration of isocyanate-free methods, such as palladium-catalyzed amidation of aryl halides. mdpi.com Another innovative approach involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate. mdpi.com

Furthermore, the development of one-pot synthetic procedures is a key area of interest. For instance, a one-step synthesis can involve a carbonylation reaction with a phosgene (B1210022) substitute like triphosgene (B27547), followed by the addition of the appropriate amine. mdpi.com These novel methodologies aim to not only improve the safety and efficiency of the synthesis but also to provide greater control over the final product's purity and properties.

Synthetic ApproachKey FeaturesPotential Advantages
Isocyanate-Free MethodsPalladium-catalyzed amidation or cross-coupling. mdpi.comAvoids hazardous isocyanate intermediates, enhances safety.
One-Pot SynthesisCarbonylation followed by amine addition in a single reaction vessel. mdpi.comIncreased efficiency, reduced waste, and simplified procedures.
Mechanochemical SynthesisUtilizing mechanical force to drive chemical reactions.Solvent-free, potentially more environmentally friendly.

Advanced Supramolecular Architectures

The ability of the urea (B33335) functional groups in this compound to form strong, directional hydrogen bonds makes it an exceptional building block for the construction of complex supramolecular architectures. Future research will delve deeper into harnessing these non-covalent interactions to create highly ordered one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures with tailored functionalities.

Researchers are exploring the use of this compound and its analogues to form robust 1D supramolecular synthons, which can act as foundational pillars for hierarchical assemblies. researchgate.net These linear chains can be further organized into more complex structures through orthogonal interactions, such as halogen bonding. researchgate.net The precise control over the assembly of these molecules opens up possibilities for creating novel materials with applications in nanoelectronics and photonics. For instance, one-dimensional supramolecular structures formed by similar molecules on gold surfaces have shown potential as conductors in nanoelectronic applications. rsc.org

Next-Generation Covalent Organic Frameworks

A significant and rapidly evolving research area for this compound is its incorporation into covalent organic frameworks (COFs). The use of this compound (often abbreviated as BDU) as a flexible urea linkage in the synthesis of 2D COFs has already been demonstrated. berkeley.eduberkeley.edu The resulting COFs, such as COF-117 and COF-118, exhibit reversible structural dynamics in response to the inclusion and removal of guest molecules, a property attributed to the rotational freedom of the urea C-N bonds. berkeley.edu

Future research in this domain will focus on several key aspects:

Expansion of the COF Library: Synthesizing a wider range of urea-linked COFs with different building blocks to tune their porosity, stability, and electronic properties.

Enhanced Functionality: Incorporating catalytically active sites or other functional moieties into the COF structure to create materials for specific applications, such as cascade catalysis. berkeley.edu

Improved Stability: Developing new synthetic strategies to enhance the chemical stability of urea-linked COFs, particularly in acidic or basic conditions. berkeley.edu

Advanced Applications: Exploring the use of these next-generation COFs in areas like solar fuel production, where their ordered porous structures can facilitate charge transfer and mass transport. solardaily.com Recent studies have shown that dimensional engineering of COF isomers can significantly enhance their performance in applications like CO2 photoreduction. nih.gov

COF DesignationBuilding BlocksKey FeaturePotential Application
COF-1171,3,5-triformylphloroglucinol (TFP) and 1,4-phenylenediurea (BDU) berkeley.eduberkeley.eduFlexible urea linkages allowing reversible structural dynamics. berkeley.eduGas storage, molecular separation.
COF-1181,3,5-triformylphloroglucinol (TFP) and 1,1′-(3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)diurea (DMBDU) berkeley.eduSimilar to COF-117 with a modified diurea linker. berkeley.eduTunable frameworks for guest inclusion.

Computational Design and Predictive Modeling

As the complexity of the materials designed from this compound increases, computational design and predictive modeling will become indispensable tools for accelerating discovery. Future research will leverage computational methods to:

Predict Supramolecular Assembly: Simulate the self-assembly of this compound molecules to predict the most stable and likely supramolecular architectures. This can guide experimental efforts by identifying promising conditions and molecular designs. nih.gov

Screen for Properties: Computationally screen virtual libraries of this compound derivatives and their resulting COFs or other materials for desired properties, such as electronic band structure, gas adsorption capacity, and catalytic activity.

Elucidate Reaction Mechanisms: Use quantum chemical calculations to understand the mechanisms of novel synthetic reactions or the function of these materials in catalytic applications.

Design de novo Materials: Employ advanced modeling techniques to design entirely new materials based on the this compound scaffold with optimized properties for specific applications. For instance, computational studies can help in the ex novo design of molecules for highly selective hydrogen-bonded systems. nih.gov

Untapped Material Applications

Beyond the established and emerging applications, this compound holds promise in several untapped areas that are ripe for exploration. One of the most intriguing is in the field of biomedicine. Recent studies have investigated 1,4-diurea-substituted aromatic derivatives as inhibitors of α-synuclein oligomer formation, which is associated with neurodegenerative conditions like Parkinson's disease. nih.gov This opens up a new frontier for the design of therapeutic agents based on the this compound scaffold.

Further untapped applications could include:

Organic Electronics: The rigid phenylene core and the potential for ordered π-π stacking in its supramolecular assemblies make it a candidate for use in organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

Sensors: The hydrogen-bonding capabilities of the urea groups could be exploited to design chemosensors that selectively bind to specific anions or neutral molecules, leading to a detectable optical or electronic signal.

Smart Materials: The dynamic nature of the hydrogen bonds could be utilized to create stimuli-responsive materials that change their properties (e.g., color, shape, or permeability) in response to external triggers like temperature, pH, or light.

The journey of this compound is far from over. Through innovative synthetic strategies, the exploration of advanced supramolecular structures and COFs, the power of computational modeling, and the pursuit of untapped applications, this versatile molecule is set to play an increasingly important role in addressing key scientific and technological challenges.

Q & A

Q. What are the established methods for synthesizing 1,1'-(1,4-Phenylene)diurea with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves coupling 1,4-phenylenediamine with phenyl isocyanate under anhydrous conditions. Key steps include:
  • Reagent Preparation : Use stoichiometric ratios (e.g., 1:2 molar ratio of 1,4-phenylenediamine to phenyl isocyanate) in a dry solvent (e.g., THF or DCM) .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR (e.g., urea proton signals at δ 8.5–9.0 ppm) .
  • Reproducibility : Document reaction parameters (temperature, solvent purity, inert atmosphere) and adhere to protocols from peer-reviewed literature .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be systematically applied to characterize this compound?

  • Methodological Answer :
  • NMR Analysis :
  • 1^1H NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and urea NH protons (δ 8.5–9.0 ppm). Use DMSO-d₆ to resolve hydrogen bonding effects .
  • 13^13C NMR: Confirm carbonyl (C=O) signals at δ 155–160 ppm and aromatic carbons (δ 120–140 ppm).
  • FTIR : Detect urea C=O stretching (1640–1680 cm⁻¹) and N-H bending (1500–1600 cm⁻¹). Compare with reference spectra for validation .
  • Cross-Validation : Use mass spectrometry (ESI-MS) to confirm molecular weight (C₂₀H₁₈N₄O₂, [M+H]⁺ = 354.14) .

Q. What in vitro assays are suitable for initial screening of this compound’s antimicrobial activity?

  • Methodological Answer :
  • Bacterial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models. Prepare Mueller-Hinton agar plates for disk diffusion assays .
  • Concentration Gradient : Test 10–100 µg/mL dissolved in DMSO (≤1% final concentration). Include positive (e.g., ampicillin) and negative (DMSO-only) controls.
  • Data Interpretation : Measure inhibition zones and compare with CLSI guidelines. Confirm MIC/MBC values via broth microdilution .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

  • Methodological Answer :
  • Variable Selection : Identify critical factors (e.g., temperature, solvent polarity, catalyst concentration) using a 2³ factorial design .
  • Experimental Matrix :
FactorLow Level (-1)High Level (+1)
Temp25°C60°C
SolventDCMTHF
CatalystNoneTriethylamine
  • Response Analysis : Use ANOVA to determine significant factors affecting yield/purity. Optimize via response surface methodology (RSM) .

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. cytotoxicity)?

  • Methodological Answer :
  • Dose-Response Analysis : Perform MTT assays across a wider concentration range (0.1–200 µM) to identify therapeutic windows .
  • Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. Validate via Western blot (caspase-3, PARP cleavage) .
  • Data Integration : Apply meta-analysis to compare results across studies, adjusting for variables (cell line heterogeneity, assay protocols) .

Q. What computational strategies integrate molecular docking with experimental data to predict this compound’s target interactions?

  • Methodological Answer :
  • Target Selection : Prioritize receptors (e.g., tubulin, topoisomerases) based on structural analogs. Use AutoDock Vina for docking simulations (PDB ID: 1SA0) .
  • Validation : Correlate docking scores (binding affinity) with experimental IC₅₀ values. Perform MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

Q. How to address stability challenges of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • pH Stability : Incubate compound in buffers (pH 2–12) at 37°C for 48h. Monitor degradation via HPLC .
  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 30 days. Assess changes via DSC/TGA .
  • Degradation Pathway Analysis : Use LC-MS to identify breakdown products and propose stabilization strategies (e.g., lyophilization, excipient addition) .

Q. How can multi-method data (e.g., spectroscopic, biological, computational) be integrated to build a mechanistic model for this compound’s activity?

  • Methodological Answer :
  • Data Fusion : Apply PCA to reduce dimensionality of datasets (e.g., NMR peaks, IC₅₀ values, docking scores). Use Bayesian networks to infer causal relationships .
  • Model Validation : Compare predicted vs. observed outcomes in in vivo models (e.g., zebrafish xenografts). Refine via iterative hypothesis testing .

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Feasible Synthetic Routes

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1,1'-(1,4-Phenylene)diurea
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1,1'-(1,4-Phenylene)diurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.